Tétradécanoate de méthyle

Vue d'ensemble

Description

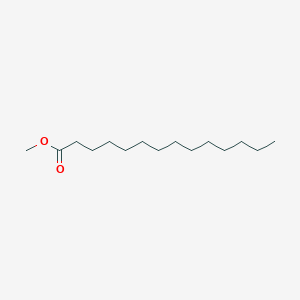

Il s'agit d'un ester d'acide gras à longue chaîne de formule moléculaire C15H30O2 et d'un poids moléculaire de 242,40 g/mol . Ce composé est généralement trouvé sous forme de liquide incolore ou de solide blanc cireux et est connu pour son arôme agréable, semblable à celui du miel . Le myristate de méthyle est insoluble dans l'eau mais soluble dans les solvants organiques tels que l'éthanol et l'éther .

Applications De Recherche Scientifique

Biodiesel Production

High-Density Biodiesel Component

Methyl tetradecanoate is utilized as a component in the formulation of high-density biodiesel. Its properties contribute to improved fuel characteristics, such as higher energy density and better cold flow properties compared to traditional biodiesel sources. Studies have demonstrated that incorporating methyl tetradecanoate into biodiesel blends can enhance fuel stability and reduce oxidation rates, making it a suitable alternative for renewable energy sources .

Table 1: Properties of Methyl Tetradecanoate in Biodiesel

| Property | Value |

|---|---|

| Density | 0.855 g/cm³ |

| Boiling Point | 323 °C |

| Flash Point | >112 °C |

| Solubility | Soluble in chloroform and methanol |

| Reactivity | Reacts with water |

Pharmaceutical Applications

Niosome Medium for Drug Delivery

Methyl tetradecanoate has been explored as a medium for niosome formulations, which are non-ionic surfactant vesicles used for drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances the bioavailability and therapeutic efficacy of anti-cancer agents. Research indicates that niosomes composed of methyl tetradecanoate can effectively transport drugs across biological membranes, improving their therapeutic outcomes .

Case Study: Niosome Formulation

In a study examining the encapsulation efficiency of various drugs in niosomes made with methyl tetradecanoate, researchers found that the formulation significantly increased the stability and release profile of the encapsulated anti-cancer drug when compared to conventional delivery methods .

Food Technology

Emulsifier in Food Products

Methyl tetradecanoate serves as an emulsifier in food technology, particularly in oil-in-water emulsions. Its intermediate polarity allows it to stabilize emulsions effectively, making it valuable in the production of various food products such as creams and dressings .

Table 2: Emulsification Properties

| Application | Description |

|---|---|

| Oil-in-Water Emulsions | Stabilizes emulsions in food products |

| Creams | Enhances texture and consistency |

| Dressings | Improves shelf-life and product stability |

Analytical Chemistry

Chromatographic Analysis

Methyl tetradecanoate is frequently used as a standard in chromatographic analysis due to its well-defined chemical structure. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) utilize methyl tetradecanoate to calibrate instruments for detecting other fatty acids in complex mixtures .

Case Study: GC-MS Calibration

In a study aimed at profiling fatty acid methyl esters in biodiesel samples, methyl tetradecanoate was employed as an internal standard to ensure accurate quantification of various components within the fuel blends .

Mécanisme D'action

Target of Action

Methyl tetradecanoate, also known as methyl myristate, is a fatty acid methyl ester

Mode of Action

The specific mode of action of methyl tetradecanoate is not well-documented. As a fatty acid ester, it is likely to be involved in various biological processes, including energy production, cellular signaling, and membrane fluidity. It may undergo hydrolysis to produce methanol and myristic acid, which can then participate in various biochemical reactions .

Biochemical Pathways

Methyl tetradecanoate, being a fatty acid ester, is likely to be involved in lipid metabolism. Upon hydrolysis, it produces methanol and myristic acid. Myristic acid, a type of fatty acid, can be further metabolized in the fatty acid β-oxidation pathway to produce energy .

Pharmacokinetics

As a fatty acid ester, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

As a fatty acid ester, it may contribute to various physiological processes, including energy production, cellular signaling, and regulation of membrane fluidity .

Action Environment

Environmental factors such as temperature, pH, and the presence of specific enzymes can influence the action, efficacy, and stability of methyl tetradecanoate. For instance, the hydrolysis of methyl tetradecanoate to methanol and myristic acid is likely to be influenced by the presence and activity of esterase enzymes .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le myristate de méthyle est généralement synthétisé par l'estérification de l'acide myristique (acide tétradécanoïque) avec du méthanol. Cette réaction est généralement catalysée par un acide, tel que l'acide sulfurique. Le processus consiste à chauffer l'acide myristique et le méthanol en présence du catalyseur acide, suivi d'un reflux pendant plusieurs heures . Le mélange réactionnel est ensuite neutralisé et le produit est purifié par distillation.

Méthodes de production industrielle : En milieu industriel, la production de myristate de méthyle suit un processus d'estérification similaire mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs continus et de techniques de séparation efficaces, telles que la distillation et la cristallisation, sont courantes dans la production industrielle .

Analyse Des Réactions Chimiques

Types de réactions : Le myristate de méthyle subit diverses réactions chimiques, notamment :

Réduction : La réduction du myristate de méthyle peut produire de l'alcool myristylique.

Transestérification : Cette réaction implique l'échange du groupe ester avec un autre alcool, produisant un ester différent.

Réactifs et conditions communs :

Hydrolyse : Conditions acides ou basiques avec de l'eau.

Réduction : Catalyseurs tels que l'hydrure de lithium et d'aluminium (LiAlH4).

Transestérification : Catalyseurs comme le méthylate de sodium ou les enzymes de type lipase.

Principaux produits :

Hydrolyse : Acide myristique et méthanol.

Réduction : Alcool myristylique.

Transestérification : Divers esters selon l'alcool utilisé.

4. Applications de la recherche scientifique

Le myristate de méthyle a une large gamme d'applications dans la recherche scientifique :

Biologie : Employé dans l'étude du métabolisme lipidique et comme substrat dans les réactions enzymatiques.

5. Mécanisme d'action

Le mécanisme d'action du myristate de méthyle est principalement lié à son rôle d'ester d'acide gras. Dans les systèmes biologiques, il peut être hydrolysé par les estérases pour libérer de l'acide myristique, qui est ensuite incorporé dans les voies métaboliques des lipides . L'acide myristique peut agir comme une ancre lipidique dans les biomembranes, influençant la fluidité de la membrane et les voies de signalisation .

Composés similaires :

Laurate de méthyle (C13H26O2) : Un ester méthylique de l'acide laurique présentant des propriétés similaires mais une chaîne carbonée plus courte.

Palmitate de méthyle (C17H34O2) : Un ester méthylique de l'acide palmitique avec une chaîne carbonée plus longue.

Stéarate de méthyle (C19H38O2) : Un ester méthylique de l'acide stéarique, également avec une chaîne carbonée plus longue.

Unicité : Le myristate de méthyle est unique en raison de sa longueur de chaîne intermédiaire, qui fournit un équilibre entre l'hydrophobicité et la solubilité dans les solvants organiques. Ceci le rend particulièrement utile dans les applications nécessitant une polarité modérée, telles que les émulsions et les lubrifiants .

Comparaison Avec Des Composés Similaires

Methyl Laurate (C13H26O2): A methyl ester of lauric acid with similar properties but a shorter carbon chain.

Methyl Palmitate (C17H34O2): A methyl ester of palmitic acid with a longer carbon chain.

Methyl Stearate (C19H38O2): A methyl ester of stearic acid, also with a longer carbon chain.

Uniqueness: Methyl myristate is unique due to its intermediate chain length, which provides a balance between hydrophobicity and solubility in organic solvents. This makes it particularly useful in applications requiring moderate polarity, such as emulsions and lubricants .

Activité Biologique

Methyl tetradecanoate, also known as myristate methyl ester or methyl myristate, is a fatty acid methyl ester with the molecular formula . It is derived from myristic acid and is widely studied for its biological activities, particularly in pharmacology and biochemistry. This article delves into the various biological activities associated with methyl tetradecanoate, supported by research findings, data tables, and case studies.

- Molecular Formula :

- Molecular Weight : 242.4 g/mol

- CAS Number : 124-10-7

- Structure :

1. Antimicrobial Activity

Methyl tetradecanoate exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance, research indicates that it has effective antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 1.0 mg/mL |

| Escherichia coli | 1.0 - 2.0 mg/mL |

| Candida albicans | 0.25 - 0.5 mg/mL |

2. Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of methyl tetradecanoate in various models. A study demonstrated that it significantly reduced the production of pro-inflammatory cytokines in macrophage cells, suggesting its potential use in treating inflammatory diseases.

3. Contraceptive Effects

Methyl tetradecanoate has been identified as having contraceptive properties. A study on extracts from Rhus stricta, which contains methyl tetradecanoate, reported its effectiveness in inhibiting sperm motility and viability, indicating potential applications in reproductive health.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, methyl tetradecanoate was tested for its antimicrobial efficacy against foodborne pathogens. The results showed a significant reduction in bacterial counts when treated with concentrations as low as 0.5 mg/mL, demonstrating its potential use as a natural preservative.

Case Study 2: Anti-inflammatory Mechanism

A controlled experiment evaluated the anti-inflammatory effects of methyl tetradecanoate on lipopolysaccharide-induced inflammation in mice. The results indicated a marked decrease in inflammation markers, such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent.

Research Findings

Recent studies have explored the pharmacokinetics and bioavailability of methyl tetradecanoate, revealing insights into its absorption and metabolism:

- Absorption : Methyl tetradecanoate is readily absorbed through the gastrointestinal tract.

- Metabolism : It undergoes beta-oxidation to produce energy and is incorporated into lipid membranes.

Propriétés

IUPAC Name |

methyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZKJZBWRNNLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027019 | |

| Record name | Methyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; mp = 17.8 deg C; [Hawley] Colorless liquid or white solid; mp = 19 deg C; [HSDB] Colorless liquid; mp = 18 deg C; [MSDSonline], colourless, oily liquid or white, waxy solid with a faint onion, honey, orris odour | |

| Record name | Tetradecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl myristate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl myristate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/211/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

295 °C, Boiling point: 155 °C @ 2 mm Hg, 323.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL MYRISTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insol in water; miscible in ethyl alcohol, ether, acetone, SOL IN OILS, Insoluble in water, soluble in alcohol, most fixed oils; insoluble in water | |

| Record name | METHYL MYRISTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl myristate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/211/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8671 @ 20 °C, 0.870(15.5°) | |

| Record name | METHYL MYRISTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl myristate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/211/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00049 [mmHg], 4.9X10-4 mm Hg @ 25 °C | |

| Record name | Methyl myristate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL MYRISTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, OILY LIQ OR WHITE, WAXY SOLID | |

CAS No. |

124-10-7 | |

| Record name | Methyl myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl tetradecanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG9851783C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL MYRISTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19 °C, 18.5 °C | |

| Record name | METHYL MYRISTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.